molecular formula C20H17NO3 B324248 2-methoxy-N-(4-phenoxyphenyl)benzamide

2-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B324248
M. Wt: 319.4 g/mol
InChI Key: FXVCRMJLMDVZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzamide ring and a phenoxy-substituted phenyl group at the N-position. Benzamides are widely studied for their diverse biological activities, including cardiovascular regulation, enzyme inhibition, and receptor modulation .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-methoxy-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO3/c1-23-19-10-6-5-9-18(19)20(22)21-15-11-13-17(14-12-15)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)

InChI Key

FXVCRMJLMDVZCI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position and Electronic Effects: Electron-donating groups (e.g., methoxy, methylthio) enhance receptor binding via hydrogen bonding or π-π interactions, while halogens (e.g., Cl, Br) increase polarity and conformational rigidity .

Biological Target Diversity: Minor structural changes drastically alter target specificity. For instance, 2-MMB modulates ion channels, whereas methylthio-substituted analogs target adenosine receptors .

Structural Flexibility :

  • Dihedral angles between aromatic rings influence molecular packing and solubility. Orthogonal orientations (e.g., 79.20° in bromo derivatives) may reduce crystallinity, aiding bioavailability .

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